2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via nucleophilic substitution reactions using piperidine and an appropriate leaving group.
Attachment of the Pyridazin-3-yloxy Group: The pyridazin-3-yloxy group can be attached through a nucleophilic aromatic substitution reaction involving a pyridazine derivative and an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone
- 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butanone
Uniqueness
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenylmethoxy-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(14-23-13-15-6-2-1-3-7-15)21-11-5-8-16(12-21)24-17-9-4-10-19-20-17/h1-4,6-7,9-10,16H,5,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJYPNFDOVEHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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